

An In-depth Technical Guide to 2-Isobutyrylcyclohexanone

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Compound of Interest

Compound Name: *2-Isobutyrylcyclohexanone*

Cat. No.: *B1365007*

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CAS Number: 39207-65-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Isobutyrylcyclohexanone**, a β -diketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

2-Isobutyrylcyclohexanone, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a cyclic β -diketone.^{[1][2][3][4][5]} Its structure features a cyclohexanone ring substituted at the α -position with an isobutyryl group. This bifunctional nature imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. The compound exists as a liquid at room temperature.^{[1][5]}

Property	Value	Reference(s)
CAS Number	39207-65-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1] [2] [3] [5]
Molecular Weight	168.23 g/mol	[1] [2] [3] [5]
Appearance	Colorless to light orange/yellow clear liquid	[6]
Density	1.0076 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.5006	[1]
Flash Point	104.4 °C (219.9 °F) - closed cup	[1]
Purity	Typically ≥95-97%	[2] [6]

Synthesis

The synthesis of **2-Isobutrylcyclohexanone** is typically achieved through the acylation of cyclohexanone. This reaction involves the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking an isobutryl electrophile.

Experimental Protocol: Acylation of Cyclohexanone Enolate

This protocol describes a general method for the C-acylation of a ketone enolate, which can be adapted for the synthesis of **2-Isobutrylcyclohexanone**. The reaction proceeds in two main steps: the formation of the enolate and the subsequent acylation.

Materials:

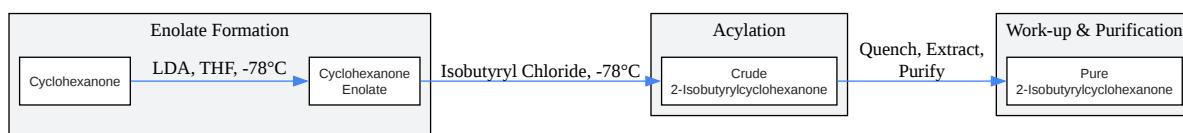
- Cyclohexanone
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

- Isobutyryl chloride (or another suitable isobutyrylating agent)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Enolate Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine in anhydrous THF.
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.
 - To this LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C.
 - Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
- Acylation:
 - To the freshly prepared lithium enolate solution, add a solution of isobutyryl chloride in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
 - Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Work-up and Purification:

- Allow the reaction mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers and wash them successively with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **2-Isobutyrylcyclohexanone** by vacuum distillation or column chromatography on silica gel.



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Caption: Synthetic workflow for **2-Isobutyrylcyclohexanone**.

Keto-Enol Tautomerism

A key characteristic of β -diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This tautomerism is crucial for the reactivity of **2-Isobutyrylcyclohexanone**, as the enol form can act as a nucleophile in various reactions. The presence and ratio of these tautomers can be readily studied using NMR spectroscopy.

Caption: Keto-enol tautomerism of **2-Isobutyrylcyclohexanone**.

Spectroscopic Characterization

The structure of **2-Isobutyrylcyclohexanone** can be confirmed using various spectroscopic techniques. The following are expected spectral features based on its structure and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the keto-enol tautomerism. In the diketo form, one would expect signals for the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methylene protons of the cyclohexanone ring. In the enol form, the enolic proton would give a characteristic downfield signal, and the signals for the other protons would be shifted compared to the diketo form. The integration of the signals corresponding to each tautomer can be used to determine the equilibrium ratio.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons in the diketo form. In the enol form, the carbonyl signals will be replaced by signals for the enolic carbons (C=C-OH). The spectrum will also contain signals for the methine and methyl carbons of the isobutyryl group and the methylene carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Isobutyrylcyclohexanone** will exhibit characteristic absorption bands for its functional groups. A strong, sharp absorption band is expected in the region of 1685-1725 cm^{-1} corresponding to the C=O stretching vibrations of the ketone groups. In the presence of the enol tautomer, a broad absorption band may be observed in the region of 2500-3300 cm^{-1} due to the O-H stretching of the enol, and the C=O stretching frequency may be lowered due to conjugation and hydrogen bonding.

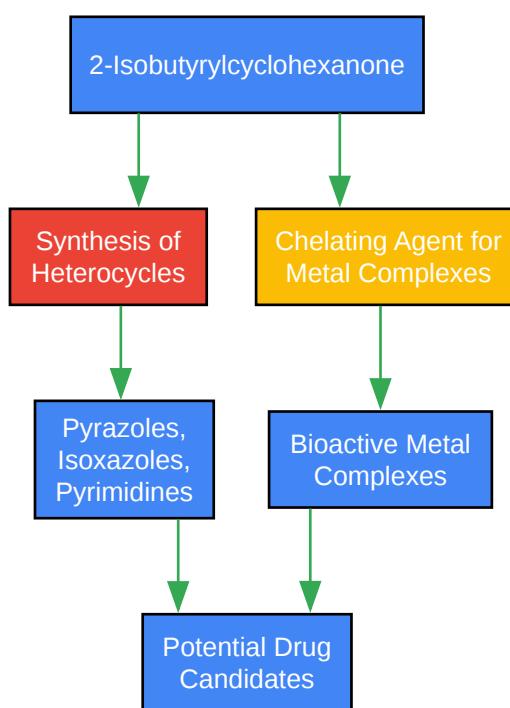
Mass Spectrometry (MS)

The mass spectrum of **2-Isobutyrylcyclohexanone** will show a molecular ion peak (M^+) at $\text{m/z} = 168$. Common fragmentation patterns for ketones include α -cleavage and McLafferty rearrangement. Expected fragments would correspond to the loss of the isobutyryl group or parts of the cyclohexanone ring.

Applications in Drug Development and Medicinal Chemistry

β -Diketones, such as **2-Isobutrylcyclohexanone**, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds that are of interest in medicinal chemistry. The two carbonyl groups provide reactive sites for condensation reactions with various dinucleophiles to form heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are present in many approved drugs.

Furthermore, β -diketones are excellent chelating agents for a variety of metal ions. Metal complexes of β -diketones have been investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents. The isobutryl group and the cyclohexyl ring of **2-Isobutrylcyclohexanone** can be further functionalized to modulate the biological activity and pharmacokinetic properties of its derivatives and metal complexes.



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Caption: Potential applications in medicinal chemistry.

Safety and Handling

2-Isobutyrylcyclohexanone is classified as harmful if swallowed and causes serious eye irritation.^[1] It is a combustible liquid.^[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on **2-Isobutyrylcyclohexanone**. Further research into its specific biological activities and applications in drug discovery is warranted to fully explore the potential of this versatile molecule.

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